
3-Metil-4-fosfonocrotonato de trietilo
Descripción general
Descripción
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polimerización de ADN
El 3-Metil-4-fosfonocrotonato de trietilo se usa como reactivo para el ácido iminodipropiónico como un grupo saliente para la polimerización del ADN por la transcriptasa inversa del VIH-1 . Esta aplicación es crucial en el campo de la ingeniería genética y la biotecnología.
Síntesis de agonistas GPR40
Este compuesto se utiliza en la síntesis de agonistas GPR40 biodisponibles por vía oral . GPR40 es un receptor que juega un papel importante en la regulación de la secreción de insulina, lo que hace que esta aplicación sea importante en la investigación de la diabetes.
Preparación de agonistas mGlu4R
El this compound se usa en la preparación de agonistas mGlu4R . mGlu4R es un receptor involucrado en la modulación de la neurotransmisión en el sistema nervioso central. Esta aplicación tiene implicaciones en el tratamiento de trastornos neurológicos.
Síntesis de inhibidores de fluorocetona
Este compuesto se utiliza en la síntesis de inhibidores de fluorocetona de la fosfolipasa A2 de grupo VIA independiente del calcio . Esta enzima juega un papel en los procesos inflamatorios, por lo que esta aplicación es relevante en el desarrollo de fármacos antiinflamatorios.
Formación de enlaces C-C
El this compound se usa en reacciones que involucran la formación de enlaces C-C . Este es un proceso fundamental en la química orgánica, lo que hace que este compuesto sea útil en una amplia gama de aplicaciones sintéticas.
Preparación de biciclodecenos y oxabiciclodecenos
Este compuesto se utiliza como reactivo para la preparación de biciclodecenos y oxabiciclodecenos mediante cicloadición [4 + 3] intramolecular . Estas estructuras son comunes en productos naturales y productos farmacéuticos, lo que hace que esta aplicación sea importante en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.
Pharmacokinetics
It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.
Análisis Bioquímico
Biochemical Properties
The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators
Cellular Effects
Given its role in the synthesis of insect growth regulators, it may influence cell function in insects .
Molecular Mechanism
It is known to be involved in the synthesis of retinoic acids .
Propiedades
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


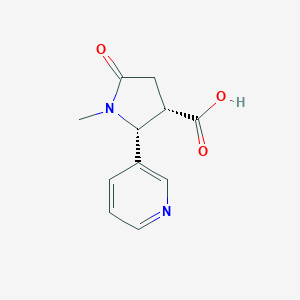
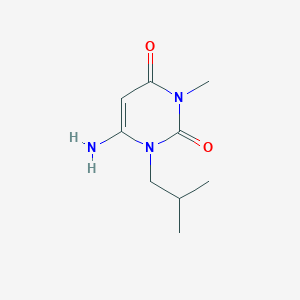
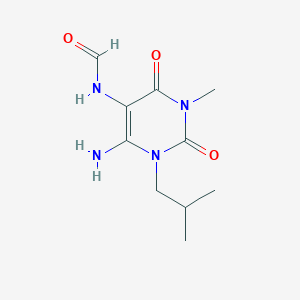

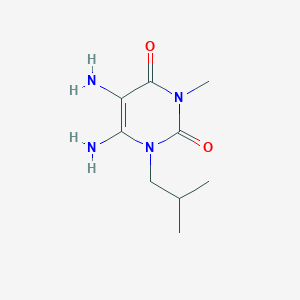


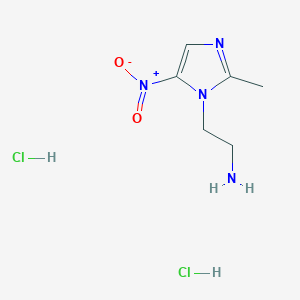
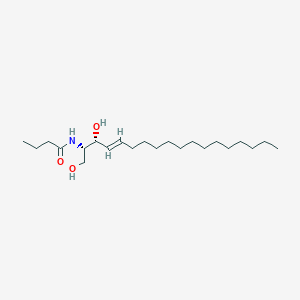
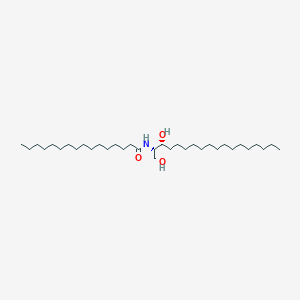

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)


